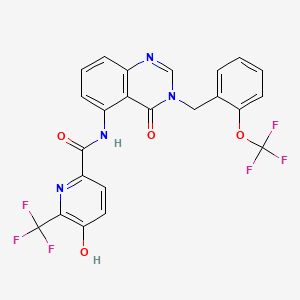
Hsd17B13-IN-96
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-96 is a novel inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 is considered a promising therapeutic approach for treating these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-96 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification systems, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-96 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Hsd17B13-IN-96 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving HSD17B13.
Biology: Helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases.
Medicine: Investigated as a potential therapeutic agent for treating NAFLD and NASH.
Industry: Potentially used in the development of diagnostic assays and therapeutic formulations .
Mechanism of Action
Hsd17B13-IN-96 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This inhibition disrupts the normal function of HSD17B13 in lipid droplet metabolism, leading to reduced lipid accumulation and inflammation in the liver. The molecular targets include the active site of HSD17B13, and the pathways involved are related to lipid metabolism and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Hsd17B13-IN-45: Another inhibitor of HSD17B13 with similar therapeutic potential.
Hsd17B13-IN-78: Known for its high selectivity and potency against HSD17B13.
Uniqueness
Hsd17B13-IN-96 stands out due to its unique chemical structure, which provides high specificity and potency in inhibiting HSD17B13. This makes it a valuable tool for both research and therapeutic applications .
Properties
Molecular Formula |
C23H14F6N4O4 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
5-hydroxy-N-[4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C23H14F6N4O4/c24-22(25,26)19-16(34)9-8-15(31-19)20(35)32-14-6-3-5-13-18(14)21(36)33(11-30-13)10-12-4-1-2-7-17(12)37-23(27,28)29/h1-9,11,34H,10H2,(H,32,35) |
InChI Key |
OEUNFTBQLPLZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
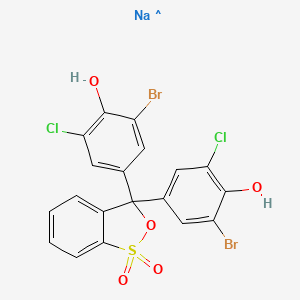
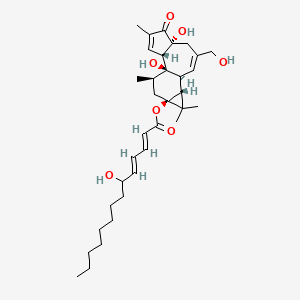
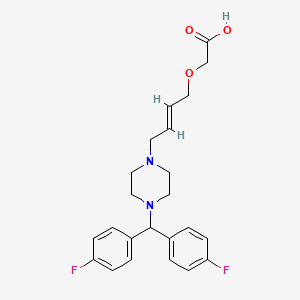
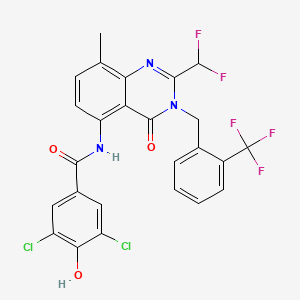
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
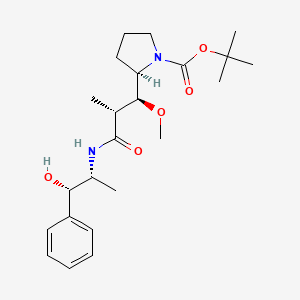
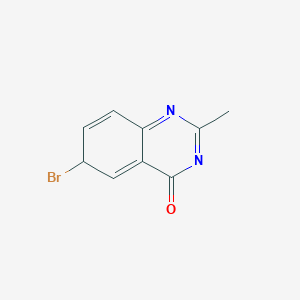
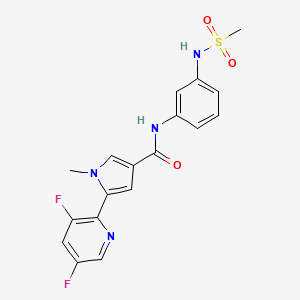
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
